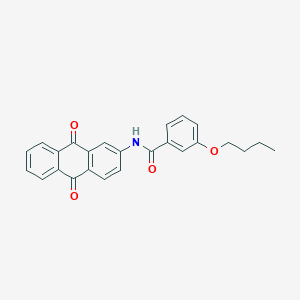![molecular formula C18H19N5O2S B11634351 N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B11634351.png)
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole core, which is often associated with UV-absorbing properties, making it useful in materials science and photoprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide typically involves multiple steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via electrophilic aromatic substitution, often using methoxybenzene and a suitable electrophile.
Carbamothioylation: The carbamothioyl group is added through a reaction with thiocarbamoyl chloride.
Attachment of Butanamide: The final step involves the coupling of the intermediate with butanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzotriazole ring, potentially opening it up to form simpler aromatic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Simplified aromatic compounds and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide is studied for its photostability and UV-absorbing properties. It is used in the development of new materials, such as UV-protective coatings and polymers.
Biology
The compound’s potential biological activities, including antimicrobial and anticancer properties, are of significant interest. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to absorb UV light makes it a candidate for skin protection formulations. Additionally, its structural features are studied for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the formulation of sunscreens, UV-protective coatings for plastics, and other materials requiring photostability. Its incorporation into polymers enhances their durability and lifespan under UV exposure.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide involves its ability to absorb UV light and dissipate the energy as heat, preventing damage to the underlying material or skin. The benzotriazole core plays a crucial role in this process by undergoing reversible photochemical reactions. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzotriazole: Another benzotriazole derivative known for its UV-absorbing properties.
4-Methoxybenzotriazole: Similar in structure but lacks the carbamothioyl and butanamide groups.
Benzotriazole: The simplest form of the compound, used widely as a corrosion inhibitor and UV stabilizer.
Uniqueness
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide is unique due to its combination of a methoxyphenyl group, a benzotriazole core, and a carbamothioyl butanamide moiety. This combination imparts enhanced UV-absorbing properties, increased photostability, and potential biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H19N5O2S/c1-3-4-17(24)20-18(26)19-12-5-10-15-16(11-12)22-23(21-15)13-6-8-14(25-2)9-7-13/h5-11H,3-4H2,1-2H3,(H2,19,20,24,26) |
InChI Key |
VGKQGTMBCIXOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11634270.png)

![4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid](/img/structure/B11634282.png)
![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11634284.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B11634292.png)
![(6Z)-5-imino-6-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634303.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634318.png)

![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634325.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634327.png)
![N-[(2E)-3-(2-phenylethyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11634328.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634329.png)
![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634341.png)
![3-benzyl-5-[(2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11634345.png)
